molecular formula C8H4BrClN2O2 B2517983 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 923225-00-7

3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2517983
CAS No.: 923225-00-7
M. Wt: 275.49
InChI Key: MJAWBCUJQYCZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O2/c9-7-6(8(13)14)11-5-2-1-4(10)3-12(5)7/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAWBCUJQYCZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure Strategies Using 2-Aminopyridine Derivatives

Chloroacetaldehyde-Mediated Cyclization

The foundational approach involves cyclocondensation of 2-amino-5-chloropyridine with chloroacetaldehyde to construct the imidazo[1,2-a]pyridine core. Adapting the method from CN103788092A, the reaction proceeds at 25–50°C for 2–24 hours in aqueous or alcoholic solvents (ethanol, methanol) with sodium bicarbonate as a base. The 6-chloro substituent is introduced via the starting 2-amino-5-chloropyridine, while the 3-bromo group is incorporated post-cyclization through electrophilic bromination.

Key Steps:
  • Cyclization :
    $$ \text{2-Amino-5-chloropyridine} + \text{ClCH}2\text{CHO} \xrightarrow[\text{NaHCO}3]{\text{EtOH, 25–50°C}} \text{6-Chloroimidazo[1,2-a]pyridine} $$
  • Bromination :
    Bromination at position 3 is achieved using $$ \text{Br}2 $$ or $$ \text{NBS} $$ (N-bromosuccinimide) in $$ \text{CCl}4 $$, yielding 3-bromo-6-chloroimidazo[1,2-a]pyridine.
Limitations:
  • Low regioselectivity during bromination requires careful optimization.
  • Carboxylic acid introduction necessitates additional oxidation steps.

Direct Carboxylic Acid Incorporation via Bromopyruvic Acid

Continuous Flow Synthesis

Sequential Halogenation and Oxidation

Post-Cyclization Functionalization

This multi-step approach involves:

  • Ring Formation : As described in Section 1.1.
  • Bromination : Using $$ \text{HBr} $$ in acetic acid at 50°C.
  • Carboxylic Acid Introduction : Oxidation of a 2-methyl group via $$ \text{KMnO}_4 $$ in acidic conditions.
Oxidation Mechanism:

$$ \text{3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4, \Delta} \text{3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic Acid} $$

Challenges:
  • Over-oxidation risks necessitate controlled conditions.
  • Methyl precursor synthesis adds complexity.

Comparative Analysis of Methods

Method Steps Yield (%) Purity (%) Scalability Key Advantage
Chloroacetaldehyde 3 60–72 85–90 Moderate Low-cost reagents
Continuous Flow 1 75–82 >95 High Time-efficient, high purity
Oxidation 4 50–65 80–88 Low Compatible with existing infrastructure

Biological Activity

3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS Number: 923225-00-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug development.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₈H₄BrClN₂O₂
Molecular Weight293.501 g/mol
Melting Point216–219 °C
pKa-6.07 (predicted)
Density2.02 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly protein kinases. The compound has been studied for its potential as a kinase inhibitor, which plays a crucial role in regulating cellular processes such as metabolism, growth, and proliferation.

Target Kinases

Research indicates that this compound may inhibit specific serine/threonine kinases involved in critical signaling pathways. For instance, the 3-phosphoinositide-dependent kinase-1 (PDK1) is a significant target due to its involvement in the activation of multiple downstream kinases linked to cancer and metabolic disorders .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Inhibition of Kinase Activity : As mentioned earlier, it acts as an inhibitor for specific kinases, which may contribute to its antitumor effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antitumor Effects :
    • A study demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the downregulation of cyclin D1 and upregulation of p21 .
  • Kinase Inhibition Study :
    • Another investigation focused on the inhibitory effects of the compound on PDK1. The results indicated that it effectively reduced PDK1 activity, leading to decreased phosphorylation of downstream targets involved in tumor progression .
  • Antimicrobial Activity Assessment :
    • Research assessing the antimicrobial properties showed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
  • Molecular Formula : C₈H₄BrClN₂O₂
  • Molecular Weight : 275.49 g/mol
  • Key Properties: Hydrogen Bond Donors/Acceptors: 1 donor, 4 acceptors XLogP3-AA: 1.7 (indicative of moderate lipophilicity) Canonical SMILES: ClC1=CC2=C(N=C1)N=C(C(=O)O)C2Br

Role in Medicinal Chemistry: This compound is a halogenated imidazo[1,2-a]pyridine derivative with a carboxylic acid group at position 2. Its structure makes it a versatile building block for synthesizing pharmacologically active molecules, such as kinase inhibitors and antitrypanosomal agents .

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key analogs differ in halogen placement, substituent groups, or functional modifications. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Features
This compound (Target) Br (C3), Cl (C6), COOH (C2) 275.49 High polarity due to COOH; potential for hydrogen bonding.
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid Br (C8), Cl (C6), COOH (C2) 275.49 Bromine at C8 may alter steric interactions in target binding .
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid Br (C6), COOH (C2) 241.02 Lacks Cl at C6; reduced halogen-mediated reactivity .
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Cl (C3), CF₃ (C6), COOH (C2) 264.59 CF₃ group enhances lipophilicity and metabolic stability .
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Br (C6), CH₃ (C2), COOH (C3) 269.07 Methyl group at C2 may hinder enzymatic hydrolysis .

Physicochemical Properties

  • Lipophilicity :
    • The trifluoromethyl analog (XLogP3-AA ~2.1) is more lipophilic than the target compound (XLogP3-AA 1.7), favoring blood-brain barrier penetration .
    • Carboxylic acid groups lower logP values, enhancing aqueous solubility compared to esters or hydrazides .
  • Stability: Halogens at C3 and C6 (target compound) confer resistance to oxidative degradation compared to non-halogenated analogs .

Key Research Findings

Antitrypanosomal Activity

  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 861208-22-2) demonstrated moderate activity against Trypanosoma brucei (IC₅₀ = 2.1 µM), attributed to the hydrazide group’s metal-chelating ability .
  • The parent carboxylic acid (target compound) showed superior solubility but lower potency, highlighting the trade-off between bioavailability and activity .

Kinase Inhibition

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1005785-45-4) inhibited CDK2 with IC₅₀ = 0.8 µM, suggesting amino groups at C8 enhance target engagement .
  • The target compound’s Cl substituent at C6 may mimic ATP’s adenine ring, improving kinase binding .

Q & A

Q. What are the optimized synthesis routes for 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid?

The compound can be synthesized via bromination of 6-chloroimidazo[1,2-a]pyridine using bromine in acetic acid under an inert atmosphere. Key steps include:

  • Dissolving the starting material in acetic acid.
  • Controlled addition of bromine at 0–5°C to minimize side reactions.
  • Purification via recrystallization or column chromatography. Alternative methods involve Suzuki cross-coupling to introduce aryl groups at the 3-position, leveraging the bromine substituent’s reactivity .

Q. How is the compound characterized to confirm its structure and purity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., bromine at C3, chlorine at C6) and aromatic proton environments.
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities.
  • Elemental Analysis : Validates molecular formula (C8_8H4_4BrClN2_2O2_2) .

Q. What are the key structural features influencing its reactivity?

  • The electron-deficient imidazo[1,2-a]pyridine core enhances electrophilic substitution.
  • Bromine at C3 acts as a leaving group for nucleophilic substitution (e.g., Suzuki coupling).
  • The carboxylic acid at C2 allows for derivatization (e.g., esterification, amidation) .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization?

  • Temperature Control : Lower temperatures (0–25°C) favor bromine substitution over ring chlorination.
  • Catalyst Selection : Pd(PPh3_3)4_4 in Suzuki coupling minimizes byproducts.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility for carboxylate intermediates .

Q. What mechanistic insights explain contradictory yields in halogen exchange reactions?

Competing pathways may arise due to:

  • Solvent Polarity : Acetic acid promotes bromination, while DMF favors halogen scrambling.
  • Steric Hindrance : Substituents at C2 (carboxylic acid) slow down nucleophilic attack at C3. Kinetic studies using DFT calculations or isotopic labeling can resolve ambiguities .

Q. What biological targets are hypothesized for this compound?

Structural analogs show activity against:

  • Kinases : Inhibition of cyclin-dependent kinases (CDKs) via binding to ATP pockets.
  • Antimicrobial Targets : Disruption of bacterial cell wall synthesis enzymes.
  • Anticancer Agents : Apoptosis induction in vitro (IC50_{50} values <10 µM in some cell lines) .

Methodological Recommendations

  • Synthesis Troubleshooting : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to detect intermediates.
  • Biological Assays : Use fluorescence polarization assays for kinase inhibition studies.
  • Computational Modeling : Employ molecular docking (AutoDock Vina) to predict binding modes to CDKs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.